N-(1,3-benzothiazol-2-yl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that features a benzothiazole ring, a furan ring, and a cyclopentapyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:
- Formation of the benzothiazole ring through cyclization reactions.
- Introduction of the furan ring via a coupling reaction.
- Synthesis of the cyclopentapyrimidine ring through a series of condensation and cyclization reactions.
- Final assembly of the compound by linking the different ring systems through appropriate functional groups.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-purity reagents.
- Optimization of temperature, pressure, and solvent conditions.
- Implementation of catalytic processes to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-acetamide: A simpler analog with potential biological activities.
2-(furan-2-yl)-acetamide:
Cyclopentapyrimidine derivatives: A class of compounds with diverse biological activities.
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is unique due to its complex structure, which combines multiple ring systems and functional groups. This complexity may confer unique properties and activities, making it a valuable compound for various applications.
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, structural characteristics, and biological evaluations based on diverse research findings.
Structural Characteristics
The compound features a benzothiazole moiety linked to a furan group and a cyclopentapyrimidine structure. The presence of these functional groups suggests potential interactions with biological targets, which may lead to various pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the benzothiazole core followed by the introduction of the furan and cyclopentapyrimidine components. The general approach includes:
- Formation of Benzothiazole : Starting from 2-aminobenzenethiol and appropriate carbonyl compounds.
- Furan Integration : Utilizing furan derivatives that can react with the benzothiazole to form the desired linkage.
- Cyclopentapyrimidine Construction : This step often involves cyclization reactions that yield the pyrimidine structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives similar to this compound. For instance:
- Cell Proliferation Inhibition : Compounds in this class have shown significant inhibition of cell proliferation in various cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). At concentrations of 1 to 4 μM, they exhibited apoptosis-promoting effects and induced cell cycle arrest .
Anti-inflammatory Effects
Benzothiazole derivatives have also been evaluated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a potential role in treating inflammatory diseases .
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics possess broad-spectrum antimicrobial activity. They have been tested against various bacterial strains and have shown promising results in inhibiting growth .
Case Study 1: Anticancer Evaluation
In a study focusing on novel benzothiazole compounds, several derivatives were synthesized and evaluated for their biological activity. One notable derivative demonstrated IC50 values in the low micromolar range against multiple cancer cell lines. The study concluded that structural modifications significantly impacted biological activity, indicating a structure–activity relationship (SAR) that could guide future drug development .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation into benzothiazole compounds revealed their capacity to modulate inflammatory pathways effectively. Compounds were tested using ELISA assays to measure cytokine levels in treated cells compared to controls. Results showed a marked decrease in inflammatory markers, supporting their potential therapeutic use in conditions like rheumatoid arthritis or other inflammatory disorders .
Data Table: Biological Activities of Related Compounds
Compound Name | Biological Activity | IC50 (μM) | Cell Line Tested |
---|---|---|---|
B7 | Anticancer | 2.0 | A431 |
Compound 4i | Anticancer | 3.5 | A549 |
Compound X | Anti-inflammatory | 5.0 | RAW264.7 |
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c26-18(23-20-22-15-7-1-2-9-17(15)30-20)12-29-19-14-6-3-8-16(14)25(21(27)24-19)11-13-5-4-10-28-13/h1-2,4-5,7,9-10H,3,6,8,11-12H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZPZXACTOLEEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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